2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde
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Overview
Description
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde typically involves multiple steps, including nitration, oxidation, and esterification reactions. One common method for preparing the nitrofuran moiety involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting 5-nitrofuran-2-carbaldehyde can then be further modified to introduce the indolizine ring through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitrofurantoin derivatives, amino-indolizines, and substituted indolizines, each with distinct chemical and biological properties .
Scientific Research Applications
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde involves its interaction with various molecular targets. The nitrofuran moiety can undergo reduction to form reactive intermediates that interact with bacterial DNA, inhibiting replication and transcription processes . Additionally, the indolizine ring can interact with cellular proteins, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety but lacks the indolizine ring.
2-Methylindolizine-1-carbaldehyde: Contains the indolizine ring but lacks the nitrofuran moiety.
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Uniqueness
2-Methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde is unique due to the combination of the nitrofuran and indolizine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
CAS No. |
885457-18-1 |
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Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-methyl-3-(5-nitrofuran-2-carbonyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5/c1-9-10(8-18)11-4-2-3-7-16(11)14(9)15(19)12-5-6-13(22-12)17(20)21/h2-8H,1H3 |
InChI Key |
OLJDQPUMRHYUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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